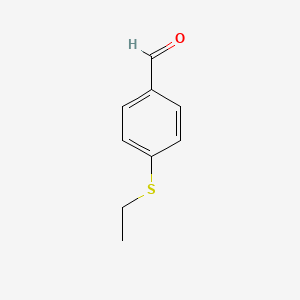

4-(Ethylthio)benzaldehyde

Description

4-(Ethylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS. It is characterized by the presence of an ethylthio group (-SC2H5) attached to the benzene ring at the para position relative to the aldehyde group (-CHO). This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Propriétés

IUPAC Name |

4-ethylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRKZLUVZOFDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426515 | |

| Record name | 4-(Ethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-94-9 | |

| Record name | 4-(Ethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

SZTA Catalyst Method (Adapted for Ethylthio Derivatives)

Catalyst Preparation : SZTA catalyst is prepared by mixing titanium tetrachloride (TiCl4) and zirconium oxychloride octahydrate (ZrOCl2·8H2O) in a molar ratio of Zr:Ti = 5:1 to 50:1, preferably 10:1 to 40:1. The mixture is heated to 70–90°C, then carbon monoxide is introduced at 0.5–5 MPa pressure and reacted for 3–8 hours. The precipitate is filtered, washed, and dried to obtain the catalyst.

Carbonylation Reaction : The catalyst (e.g., 1 g) is placed in a stainless steel autoclave with 0.1 mol of the corresponding thioether (e.g., ethylthio-benzene). The mixture is heated to 80°C, and CO gas is introduced to maintain 3 MPa pressure. The reaction proceeds for 5 hours.

Hydrolysis and Isolation : After the reaction, the mixture is filtered, and water (40–60 mL) is added to the filtrate at room temperature with stirring for 25–35 minutes. The solid formed is filtered and dried to yield this compound.

Yield : For the methylthio analog, yields up to 96% have been reported, indicating high efficiency and selectivity of this method.

| Step | Conditions | Notes |

|---|---|---|

| Catalyst Preparation | TiCl4 + ZrOCl2·8H2O, 70–90°C, CO | Molar ratio Zr:Ti = 5–50:1 |

| Carbonylation | 80°C, 3 MPa CO, 5 hours | Stainless steel autoclave, PTFE-lined |

| Hydrolysis | Room temp, water addition, 30 min | Solid isolated by filtration |

| Yield (methylthio) | Up to 96% | Expected similar for ethylthio analog |

Thiolation of 4-Bromobenzaldehyde or 4-Chlorobenzaldehyde

An alternative approach involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling of 4-halobenzaldehydes with ethanethiol or ethylthiolate salts.

Reaction Type : Pd-catalyzed coupling (e.g., Buchwald-Hartwig or related thiolation protocols).

-

- Catalyst: Pd(0) or Pd(II) complexes with phosphine ligands.

- Base: Potassium carbonate or sodium hydride.

- Solvent: DMF, toluene, or dioxane.

- Temperature: 80–120°C.

- Reaction time: 12–24 hours.

Outcome : This method allows selective introduction of the ethylthio group at the para position with good yields (60–85%), depending on catalyst and conditions.

Advantages : High regioselectivity, tolerance to functional groups.

Limitations : Requires expensive catalysts and inert atmosphere.

Synthesis via Thiol-Ene Reaction on 4-Vinylbenzaldehyde

Method : Radical addition of ethanethiol to 4-vinylbenzaldehyde under UV light or radical initiators.

-

- Initiator: AIBN or benzoyl peroxide.

- Solvent: Ethanol or acetonitrile.

- Temperature: 60–80°C.

- Reaction time: 6–12 hours.

Mechanism : Radical addition of the thiol across the vinyl group forms the ethylthio substituent at the para position.

Yield : Moderate to good yields (55–75%).

Notes : This method is less commonly used but provides a route from readily available vinyl precursors.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic Carbonylation (SZTA) | TiCl4, ZrOCl2·8H2O, CO, thioether | 80°C, 3 MPa CO, 5 h | Up to 96% | High yield, low pollution | Requires high pressure setup |

| Pd-Catalyzed Thiolation | Pd catalyst, 4-halobenzaldehyde, ethanethiol | 80–120°C, 12–24 h | 60–85% | Regioselective, versatile | Expensive catalyst, inert gas |

| Thiol-Ene Radical Addition | 4-Vinylbenzaldehyde, ethanethiol, AIBN | 60–80°C, UV or heat, 6–12 h | 55–75% | Mild conditions | Moderate yield, radical side reactions |

Research Findings and Notes

The SZTA catalyst method is derived from patents focused on 4-(Methylthio)benzaldehyde synthesis but is adaptable for ethylthio derivatives due to similar chemical behavior of methyl and ethyl thioethers.

The high-pressure carbonylation method offers superior yields and environmentally friendly conditions compared to classical thiolation reactions.

Pd-catalyzed cross-coupling remains a robust alternative, especially when high regioselectivity is required, though it involves more costly reagents.

Radical thiol-ene addition is less explored for this compound but can be useful for specific synthetic routes, especially when vinyl precursors are available.

Analytical characterization of products typically involves NMR (1H and 13C), FT-IR, and mass spectrometry to confirm the aldehyde and ethylthio functional groups.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Ethylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions

Major Products Formed

Oxidation: 4-(Ethylthio)benzoic acid.

Reduction: 4-(Ethylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Applications De Recherche Scientifique

4-(Ethylthio)benzaldehyde has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(Ethylthio)benzaldehyde depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or interfere with essential metabolic pathways. The ethylthio group can interact with various molecular targets, leading to the inhibition of bacterial growth and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Methylthio)benzaldehyde: Similar structure but with a methylthio group (-SCH3) instead of an ethylthio group.

4-(Bromothio)benzaldehyde: Contains a bromothio group (-SBr) instead of an ethylthio group.

4-(Methoxythio)benzaldehyde: Contains a methoxythio group (-SOCH3) instead of an ethylthio group .

Uniqueness

4-(Ethylthio)benzaldehyde is unique due to the presence of the ethylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications .

Activité Biologique

4-(Ethylthio)benzaldehyde is a sulfur-containing aromatic aldehyde that has gained attention due to its potential biological activities. This compound serves as a precursor for various organic syntheses and has been investigated for its antimicrobial, antioxidant, and cytotoxic properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10OS

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi. The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate to High |

| Fungi | Moderate |

In particular, derivatives of this compound have been synthesized, revealing enhanced antibacterial activity compared to the parent compound. These derivatives often show improved efficacy due to structural modifications that enhance their interaction with microbial targets.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound demonstrates the ability to scavenge free radicals, which is essential for preventing oxidative stress-related damage in biological systems. Studies indicate that it can effectively reduce oxidative stress markers in vitro.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µM |

| ABTS Scavenging Activity | IC50 = 30 µM |

These findings suggest that the compound may contribute to protective effects against oxidative damage, potentially making it useful in formulations aimed at combating oxidative stress .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, which is a desirable trait in the development of anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 40 |

| MCF-7 (breast cancer) | 35 |

| Normal Fibroblasts | >100 |

The selectivity index suggests that this compound could be further developed as a lead compound for anticancer therapy .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various derivatives of this compound showed that modifications at the para position significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a zone of inhibition comparable to standard antibiotics.

- Oxidative Stress Reduction : In a cellular model of oxidative stress, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels, supporting its role as an antioxidant agent. This study highlights its potential application in formulations aimed at reducing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.